4-((Dimethylamino)methyl)benzenethiol
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Overview
Description
4-((Dimethylamino)methyl)benzenethiol is an organic compound with the molecular formula C9H13NS. It is a derivative of benzenethiol, where the benzene ring is substituted with a dimethylaminomethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)benzenethiol typically involves the reaction of 4-dimethylaminobenzaldehyde with thiourea, followed by reduction. Another method involves the reaction of 4-dimethylaminobenzenethiol with formaldehyde and hydrogen sulfide under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-((Dimethylamino)methyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines and thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-((Dimethylamino)methyl)benzenethiol is used in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((Dimethylamino)methyl)benzenethiol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzenethiol
- 4-(Methylamino)methyl)benzenethiol
- 4-(Ethylamino)methyl)benzenethiol
Uniqueness
4-((Dimethylamino)methyl)benzenethiol is unique due to the presence of both the dimethylamino and thiol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C9H13NS |
---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]benzenethiol |
InChI |
InChI=1S/C9H13NS/c1-10(2)7-8-3-5-9(11)6-4-8/h3-6,11H,7H2,1-2H3 |
InChI Key |
USDTWEGKVYNZRH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)S |
Origin of Product |
United States |
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